

# Application Notes and Protocols: TRC105 (Antitumor Agent-105) Xenograft Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets CD105 (endoglin), a receptor primarily expressed on proliferating endothelial cells within the tumor vasculature.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) By binding to CD105, TRC105 inhibits angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[\[2\]](#) Preclinical and clinical studies have demonstrated the potential of TRC105 as an antitumor agent, both as a monotherapy and in combination with other cancer treatments. This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the *in vivo* efficacy of TRC105.

## Principle of the Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines implanted into immunodeficient mice. This model allows for the *in vivo* assessment of TRC105's ability to inhibit tumor growth. The primary endpoint is the measurement of tumor volume over time, with secondary endpoints including animal body weight and survival.

## Materials and Reagents

| Reagent/Material                                    | Supplier               | Catalog No. |
|-----------------------------------------------------|------------------------|-------------|
| Human Cancer Cell Line (e.g.,<br>HUVEC, MDA-MB-231) | ATCC                   | Varies      |
| RPMI-1640 Medium                                    | Gibco                  | 11875093    |
| Fetal Bovine Serum (FBS)                            | Gibco                  | 26140079    |
| Penicillin-Streptomycin                             | Gibco                  | 15140122    |
| Trypsin-EDTA (0.25%)                                | Gibco                  | 25200056    |
| Hanks' Balanced Salt Solution<br>(HBSS)             | Gibco                  | 14025092    |
| Matrigel® Matrix                                    | Corning                | 354234      |
| Female Athymic Nude Mice<br>(nu/nu), 6-8 weeks old  | The Jackson Laboratory | 002019      |
| TRC105 (Carotuximab)                                | TBD                    | TBD         |
| Vehicle Control (e.g., sterile<br>PBS)              | Varies                 | Varies      |
| Isoflurane                                          | Varies                 | Varies      |
| Calipers                                            | Varies                 | Varies      |
| Syringes and Needles (various<br>sizes)             | Varies                 | Varies      |

## Experimental Workflow

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for the TRC105 xenograft mouse model.

## Detailed Experimental Protocol

1. Cell Culture 1.1. Culture human cancer cells (e.g., HUVEC, MDA-MB-231) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. 1.3. Passage cells upon reaching 80-90% confluence.
2. Cell Preparation for Implantation 2.1. When cells are in the logarithmic growth phase, aspirate the culture medium and wash the cells with HBSS. 2.2. Add Trypsin-EDTA to detach the cells from the culture flask. 2.3. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. 2.4. Centrifuge the cells at 300 x g for 5 minutes. 2.5. Resuspend the cell pellet in serum-free medium and perform a cell count using a hemocytometer or automated cell counter. 2.6. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10<sup>7</sup> cells/mL. Keep the cell suspension on ice.
3. Tumor Cell Implantation 3.1. Anesthetize the mice using isoflurane. 3.2. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10<sup>6</sup> cells) into the right flank of each mouse. 3.3. Monitor the mice until they have fully recovered from anesthesia.
4. Tumor Growth Monitoring and Treatment 4.1. Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days. 4.2. Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width<sup>2</sup>) / 2. 4.3. Once the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group). 4.4. Administer TRC105 or a vehicle control to the respective groups. Based on clinical trial data, a starting dose could be 10 mg/kg administered intraperitoneally twice a week. 4.5. Continue to monitor tumor volume and body weight twice weekly. 4.6. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or after a set duration of treatment.

## Data Presentation

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm <sup>3</sup> ) | Percent Tumor Growth Inhibition (%) |
|-----------------|--------------|-----------------|------------------------------------------------|-------------------------------------|
| Vehicle Control | -            | Twice weekly    | 1500 ± 250                                     | -                                   |
| TRC105          | 10           | Twice weekly    | 750 ± 150                                      | 50                                  |
| TRC105          | 20           | Twice weekly    | 450 ± 100                                      | 70                                  |

Table 2: Animal Body Weight

| Treatment Group   | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight (%) |
|-------------------|-------------------------------|--------------------------------|-----------------------------------|
| Vehicle Control   | 20.5 ± 1.2                    | 22.0 ± 1.5                     | +7.3                              |
| TRC105 (10 mg/kg) | 20.3 ± 1.1                    | 21.5 ± 1.3                     | +5.9                              |
| TRC105 (20 mg/kg) | 20.6 ± 1.3                    | 21.0 ± 1.4                     | +1.9                              |

## TRC105 Signaling Pathway



[Click to download full resolution via product page](#)

**Figure 2:** Simplified signaling pathway of TRC105 action.

## Discussion

This protocol provides a framework for evaluating the antitumor efficacy of TRC105 in a xenograft mouse model. The data generated from these studies can provide valuable insights into the *in vivo* activity of the agent and inform further preclinical and clinical development. It is crucial to adhere to ethical guidelines for animal research and to ensure that all procedures are performed under approved protocols. The specific cell line, mouse strain, and treatment regimen may need to be optimized depending on the research question.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase I first-in-human study of TRC105 (Anti-Endoglin Antibody) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 First-in-Human Study of TRC105 (Anti-Endoglin Antibody) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Clinical Trial of TRC105 (Anti-Endoglin Antibody) in Adults With Advanced/Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: TRC105 (Antitumor Agent-105) Xenograft Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12394141#antitumor-agent-105-xenograft-mouse-model-protocol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)